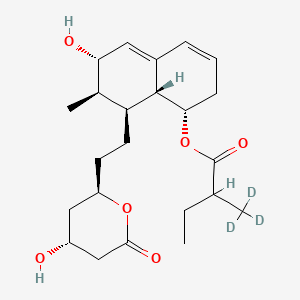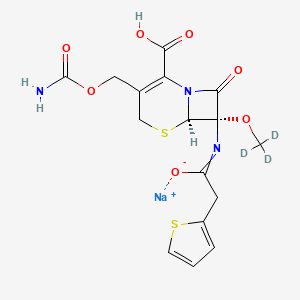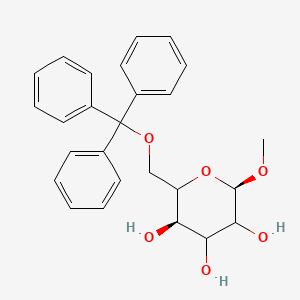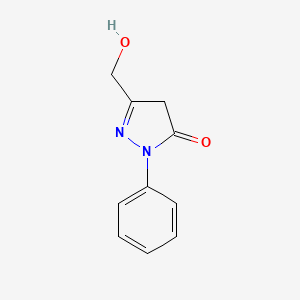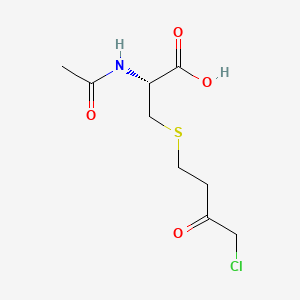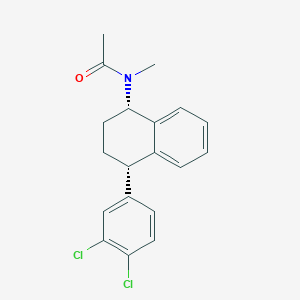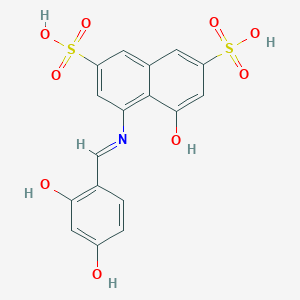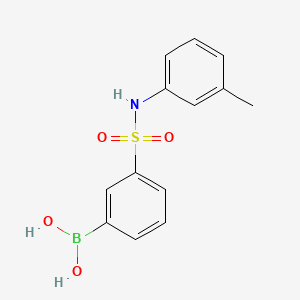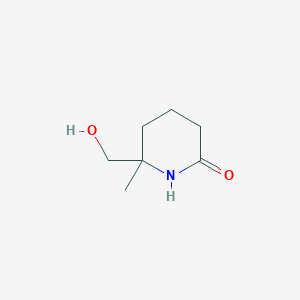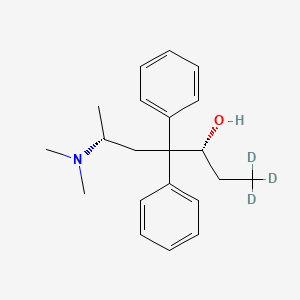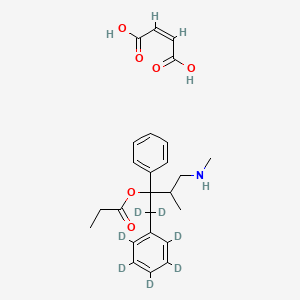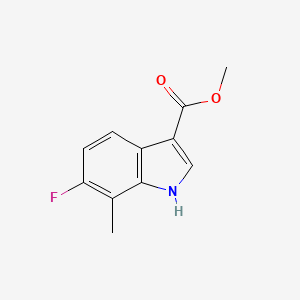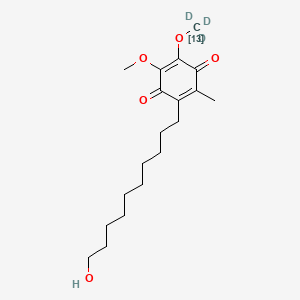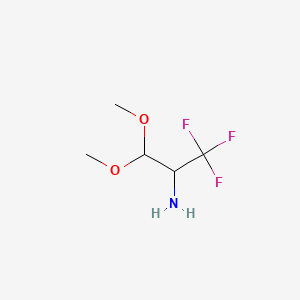![molecular formula C14H14O4S2 B13443649 2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione is a complex organic compound with the molecular formula C14H14O4S2 and a molecular weight of 310.39 g/mol . This compound is characterized by its unique structure, which includes two methoxy groups and a bis(methylthio)methylene moiety attached to an indene-dione core. It is primarily used as an intermediate in the synthesis of various bioactive molecules and has significant applications in medicinal chemistry.
準備方法
The synthesis of 2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione typically involves the reaction of 5,6-dimethoxy-1H-indene-1,3(2H)-dione with bis(methylthio)methylene reagents under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The compound can be purified by recrystallization or column chromatography.
化学反応の分析
2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding reduced products.
Substitution: The methoxy groups and bis(methylthio)methylene moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives
科学的研究の応用
2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including potential drug candidates for the treatment of cancer and other diseases.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bis(methylthio)methylene moiety can act as a nucleophile, participating in various chemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
類似化合物との比較
2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione can be compared with similar compounds such as:
2-[Bis(methylthio)methylene]malononitrile: This compound has a similar bis(methylthio)methylene moiety but differs in its core structure, which includes malononitrile instead of indene-dione.
3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one: This compound is an inhibitor of heme-regulated eukaryotic initiation factor 2a kinase and shares the indene-dione core with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and bis(methylthio)methylene groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H14O4S2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
2-[bis(methylsulfanyl)methylidene]-5,6-dimethoxyindene-1,3-dione |
InChI |
InChI=1S/C14H14O4S2/c1-17-9-5-7-8(6-10(9)18-2)13(16)11(12(7)15)14(19-3)20-4/h5-6H,1-4H3 |
InChIキー |
AFXMLEQHFISFRS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=C(SC)SC)C2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


